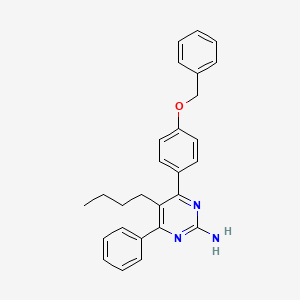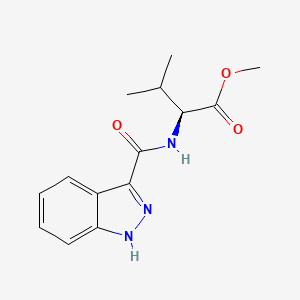
N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester
Übersicht
Beschreibung
Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat ist eine synthetische Verbindung, die zur Klasse der Indazol-basierten synthetischen Cannabinoide gehört. Diese Verbindungen sind so konzipiert, dass sie die Wirkungen von natürlich vorkommenden Cannabinoiden nachahmen, die in Cannabis vorkommen. Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat ist bekannt für seine hohe Potenz und wird häufig in der wissenschaftlichen Forschung eingesetzt, um die Auswirkungen von synthetischen Cannabinoiden auf den menschlichen Körper zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat umfasst in der Regel die folgenden Schritte:
Bildung des Indazolkerns: Der Indazolkern kann durch verschiedene Methoden synthetisiert werden, darunter Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und metallfreie Reaktionen.
Anlagerung der Carboxamidogruppe: Die Carboxamidogruppe wird durch Umsetzung des Indazolkerns mit einem geeigneten Carbonsäurederivat unter geeigneten Bedingungen eingeführt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe zur Bildung des Methylesters.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren. Häufige Techniken umfassen den Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Synthesesystemen, um eine gleichbleibende Produktionsqualität zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Carboxamido Group: The carboxamido group is introduced by reacting the indazole core with an appropriate carboxylic acid derivative under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu liefern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) für Halogenierungsreaktionen.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Referenzstandard in der analytischen Chemie verwendet, um die Eigenschaften und das Verhalten von synthetischen Cannabinoiden zu untersuchen.
Biologie: In der biologischen Forschung eingesetzt, um die Auswirkungen von synthetischen Cannabinoiden auf zelluläre und molekulare Prozesse zu untersuchen.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, darunter Schmerzlinderung und entzündungshemmende Wirkungen.
Industrie: Zur Entwicklung neuer synthetischer Cannabinoide für verschiedene industrielle Anwendungen eingesetzt.
Wirkmechanismus
Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat wirkt als potenter Agonist der Cannabinoidrezeptoren, insbesondere des CB1-Rezeptors. Es bindet mit hoher Affinität an diese Rezeptoren, was zur Aktivierung nachgeschalteter Signalwege führt. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter die Modulation der Neurotransmitterfreisetzung, Schmerzempfindung und Immunantwort .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological research to investigate the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Studied for its potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids for various industrial applications.
Wirkmechanismus
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including modulation of neurotransmitter release, pain perception, and immune response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MDMB-4en-PINACA: Ein weiteres Indazol-basiertes synthetisches Cannabinoid mit ähnlicher Struktur und Wirkung.
5F-MDMB-PINACA: Ein fluoriertes Analogon mit höherer Potenz und unterschiedlichen pharmakokinetischen Eigenschaften.
4F-MDMB-BINACA: Ein Fluorbutyl-Analogon mit unterschiedlichen metabolischen und toxikologischen Profilen.
Einzigartigkeit
Methyl-2-(1H-Indazol-3-carboxamido)-3-methylbutanoat ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, darunter die Methylestergruppe und der Indazolkern. Diese Merkmale tragen zu seiner hohen Potenz und Selektivität für Cannabinoidrezeptoren bei, was es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen macht .
Eigenschaften
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCMSGDELHUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


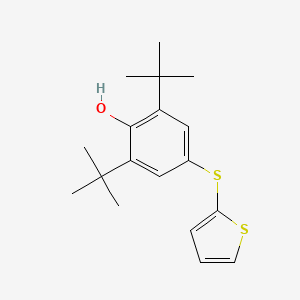
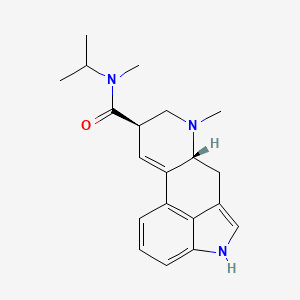

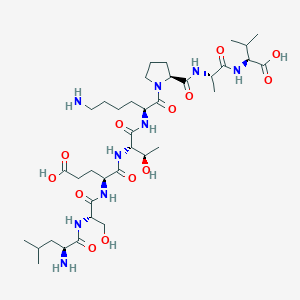
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
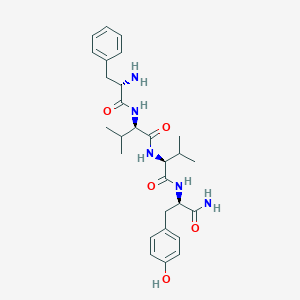
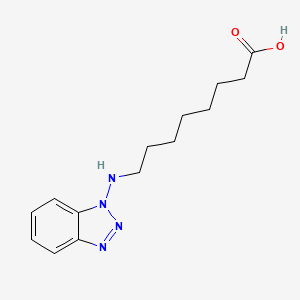

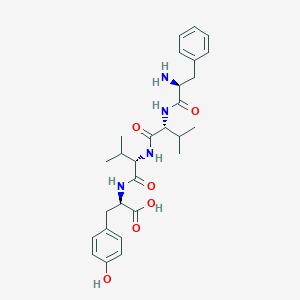
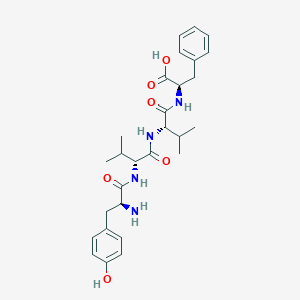
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

